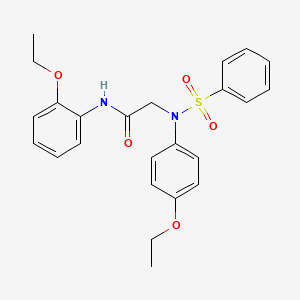
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPG is a versatile compound that can be synthesized using a simple and efficient method.
科学的研究の応用
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anticonvulsant and antinociceptive effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool compound to identify new drug targets and to study the mechanism of action of existing drugs. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory. The selective inhibition of the NMDA receptor by N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has opened up new avenues for the development of drugs that target this receptor for the treatment of various neurological and psychiatric disorders.
作用機序
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to a specific site on the NMDA receptor and inhibits its activity, leading to a reduction in calcium influx and a disruption of the intracellular signaling cascade.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of the NMDA receptor with a high degree of potency and selectivity. In vivo studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent anticonvulsant and antinociceptive effects, indicating that it may have therapeutic potential for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a versatile compound that can be easily synthesized using a simple and efficient method. It has a high degree of purity and yield, making it ideal for large-scale production. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent pharmacological effects that make it an attractive compound for the study of the NMDA receptor and its role in synaptic plasticity and learning and memory.
However, there are also some limitations to the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and mechanism of action. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to investigate its effects on other ion channels and neurotransmitter systems, which may lead to the discovery of new drug targets. Finally, future studies should aim to elucidate the precise mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on intracellular signaling pathways, which may provide insights into the regulation of synaptic plasticity and learning and memory.
合成法
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a simple and efficient method that involves the reaction of 2-ethoxyaniline, 4-ethoxyaniline, and benzenesulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of triethylamine. The reaction yields N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high purity and yield. The synthesis method can be easily scaled up for large-scale production, making N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide an attractive compound for industrial applications.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-20-16-14-19(15-17-20)26(32(28,29)21-10-6-5-7-11-21)18-24(27)25-22-12-8-9-13-23(22)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJVZQLDLCXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)


![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)




![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)